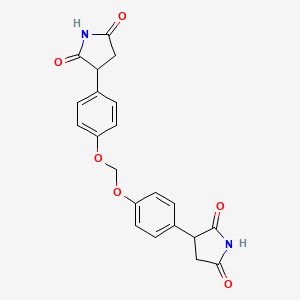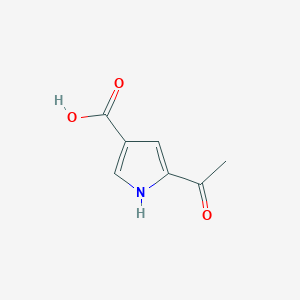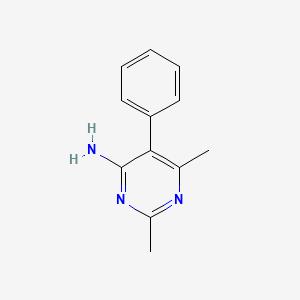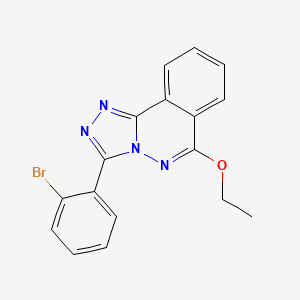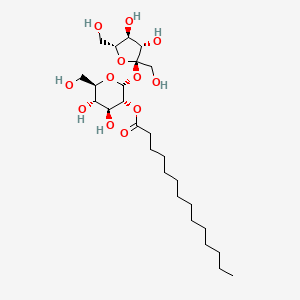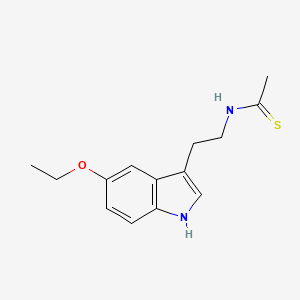
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide typically involves the acylation of 3-aminoindole with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps such as halogenation, substitution, and acylation, followed by purification using techniques like recrystallization or chromatography to obtain the final product in high purity .
化学反応の分析
Types of Reactions
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide
- N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)acetamide
- N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and selectivity .
特性
CAS番号 |
663955-25-7 |
|---|---|
分子式 |
C14H18N2OS |
分子量 |
262.37 g/mol |
IUPAC名 |
N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]ethanethioamide |
InChI |
InChI=1S/C14H18N2OS/c1-3-17-12-4-5-14-13(8-12)11(9-16-14)6-7-15-10(2)18/h4-5,8-9,16H,3,6-7H2,1-2H3,(H,15,18) |
InChIキー |
ZAYCXZZASINNOA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC=C2CCNC(=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


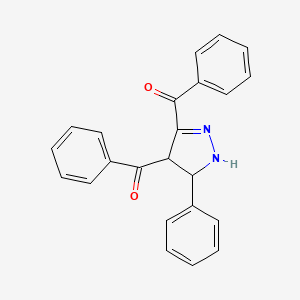
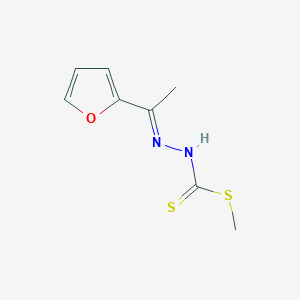
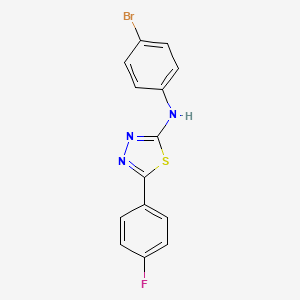
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
